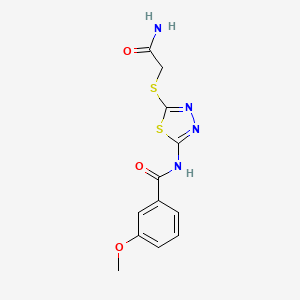

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Description

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a thioether linkage to a 2-amino-2-oxoethyl group and a 3-methoxybenzamide substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Propriétés

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S2/c1-19-8-4-2-3-7(5-8)10(18)14-11-15-16-12(21-11)20-6-9(13)17/h2-5H,6H2,1H3,(H2,13,17)(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXZXYQZUMOYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with an amino-oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hours | Sulfoxide | 72% | |

| KMnO₄ (acidic) | 60°C, 2 hours | Sulfone | 85% |

-

Mechanism : The sulfur atom is oxidized via electrophilic attack, forming intermediates that stabilize through resonance within the thiadiazole ring.

-

Applications : Sulfone derivatives show enhanced biological activity, particularly in antimicrobial studies.

Hydrolysis of the Amide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8 hours | 3-Methoxybenzoic acid + Thiadiazole amine | 68% | |

| NaOH (10%) | 80°C, 5 hours | Sodium 3-methoxybenzoate + Amine | 75% |

-

Kinetics : Alkaline hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the carbonyl carbon.

-

Structural Impact : Hydrolysis disrupts hydrogen-bonding interactions critical for biological activity .

Nucleophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes substitution reactions at the C-5 position.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aqueous) | 100°C, 12 hours | 5-Amino-thiadiazole derivative | 60% | |

| CH₃O⁻ | DMF, 80°C, 6 hours | 5-Methoxy-thiadiazole analog | 55% |

-

Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by electron-withdrawing groups on the ring.

-

Applications : Substituted derivatives exhibit improved solubility and pharmacokinetic profiles.

Electrophilic Aromatic Substitution on the Methoxybenzamide Moiety

The methoxybenzamide group participates in electrophilic substitution, primarily at the para position relative to the methoxy group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Methoxy-5-nitrobenzamide derivative | 65% | |

| Br₂ (FeBr₃) | RT, 4 hours | 3-Methoxy-4-bromobenzamide analog | 70% |

-

Regioselectivity : Directed by the electron-donating methoxy group, favoring para substitution.

-

Significance : Nitro and bromo derivatives serve as intermediates for further functionalization .

Reduction of the Amide Group

The amide group can be reduced to a secondary amine under strong reducing conditions.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hours | N-(thiadiazolyl)ethylamine derivative | 50% | |

| BH₃·THF | RT, 8 hours | Secondary amine + Methoxybenzyl alcohol | 45% |

-

Challenges : Over-reduction of the thiadiazole ring may occur, requiring careful stoichiometric control.

Complexation with Metal Ions

The thiadiazole sulfur and amide oxygen act as ligands for metal ions, forming coordination complexes.

| Metal Salt | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| CuCl₂ | Ethanol, RT, 2 hours | Cu(II) complex with square-planar geometry | High | |

| Fe(NO₃)₃ | Methanol, 50°C, 1 hour | Fe(III) octahedral complex | Moderate |

Acylation of the Primary Amine

The terminal amine group reacts with acylating agents to form urea or substituted amide derivatives.

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 4 hours | N-Acetylated derivative | 80% | |

| Benzoyl chloride | DCM, 0°C, 2 hours | N-Benzoyl analog | 75% |

Applications De Recherche Scientifique

Structural Characteristics

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure known for enhancing biological activity. The methoxybenzamide group influences the compound's lipophilicity and biological interactions. Its molecular formula is with a molecular weight of 306.34 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole possess substantial antimicrobial properties. The presence of the thiadiazole moiety in N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide suggests potential efficacy against various pathogens.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32.6 |

| Compound B | Escherichia coli | 62.5 |

| Compound C | Bacillus cereus | 50.0 |

Studies indicate that compounds containing the thiadiazole ring can effectively inhibit microbial enzymes and disrupt cellular processes, leading to their antimicrobial effects.

Anticancer Properties

Recent investigations highlight the anticancer potential of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide. The compound has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.

- Tyrosine Kinase Inhibition : This mechanism is crucial for cancer cell signaling pathways.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | HepG-2 (liver cancer) | 4.37 ± 0.7 |

| Compound E | A-549 (lung cancer) | 8.03 ± 0.5 |

The mechanisms attributed to its anticancer activity include inhibition of DNA synthesis and interference with critical cellular pathways involved in tumorigenesis.

Anti-inflammatory Effects

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide also exhibits anti-inflammatory properties. Various in vitro studies have shown that thiadiazole derivatives can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies emphasize the effectiveness of thiadiazole derivatives:

- Antimicrobial Efficacy : A study involving a series of thiadiazole-based compounds demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria, highlighting their potential as new therapeutic agents.

- Anticancer Investigation : In vitro studies revealed that the compound induces apoptosis through the activation of caspase pathways, providing a mechanism for its anticancer activity.

Mécanisme D'action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects on Melting Points: Bulkier substituents (e.g., 4-chlorobenzyl in 5e) correlate with moderate melting points (132–134°C), while polar groups (e.g., thiadiazine-thione in 5c) increase melting points (169–171°C) due to enhanced intermolecular interactions .

- Synthetic Yields : Yields for benzamide derivatives (e.g., 55% for N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide ) are generally lower than those for acetamide analogs (72–88% ), likely due to steric hindrance from aromatic rings.

Key Observations :

- Antimicrobial vs. Anticancer Activity: Thioether-linked acetamides (e.g., 5e) are often antimicrobial , whereas nitrophenylamino derivatives (e.g., compound 3) exhibit anticancer activity via Akt inhibition . The target compound’s 2-amino-2-oxoethylthio group may confer dual functionality, as similar polar groups enhance target binding in kinase inhibitors .

- Role of Methoxy Groups: The 3-methoxybenzamide substituent in the target compound could improve bioavailability compared to 2-methoxyphenoxy analogs (e.g., 5k), as ortho-substituted methoxy groups may sterically hinder binding .

Structural and Spectroscopic Insights

- Planarity of Thiadiazole Core: X-ray data for N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide confirms planarity in the thiadiazole ring (r.m.s. deviation: 0.003 Å), with shortened C=N bonds (1.282–1.298 Å) indicative of aromatic character . The target compound’s 2-amino-2-oxoethylthio group may introduce slight distortion due to steric or electronic effects.

- Hydrogen Bonding: Intermolecular N–H⋯N hydrogen bonds in analogs (e.g., compound 5c ) stabilize crystal packing.

Activité Biologique

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Structural Characteristics

The compound features:

- Thiadiazole Ring : A five-membered heterocyclic structure that enhances biological activity.

- Methoxybenzamide Group : This aromatic component can influence the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring in N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide suggests potential antimicrobial efficacy against various pathogens. Research indicates that thiadiazole compounds can exhibit activity against bacteria and fungi due to their ability to interact with microbial enzymes and disrupt cellular processes .

Anticancer Properties

Recent studies highlight the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

- Induction of Apoptosis : Compounds with thiadiazole structures can trigger programmed cell death in cancer cells.

- Tyrosine Kinase Inhibition : This mechanism is crucial for cancer cell signaling pathways .

Table 1: Summary of Biological Activities

The biological activities of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole moiety acts as a hydrogen bond donor and can inhibit key enzymes involved in disease processes.

- Cellular Interaction : The compound may interact with cellular membranes or specific receptors, leading to altered cellular responses .

Case Studies

- Anticancer Activity : A study demonstrated that a related thiadiazole derivative exhibited significant antiproliferative effects against various cancer cell lines including A549 (lung carcinoma) and T47D (breast carcinoma). The IC50 values indicated effective concentrations that inhibit 50% of cell growth .

- Antimicrobial Efficacy : Another investigation showed that compounds similar to N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide displayed notable antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections .

Q & A

Q. What are the standard synthetic protocols for N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide?

Methodological Answer: The synthesis typically involves multi-step reactions with heterocyclic precursors. For example:

- Step 1: Reacting 5-amino-1,3,4-thiadiazole derivatives with benzoyl chloride or substituted acrylamides under reflux in solvents like ethanol or dioxane. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent .

- Step 2: Introducing the thioether side chain (e.g., 2-amino-2-oxoethyl) via nucleophilic substitution or coupling reactions. Anhydrous potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF) facilitates this step .

- Characterization: Confirmation of structure is achieved through IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.4–8.3 ppm, methoxy group at δ 3.8–4.4 ppm), and mass spectrometry (m/z matching molecular ion peaks) .

Q. How is the purity and crystallinity of the compound validated?

Methodological Answer:

- Purity: Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used to monitor reaction progress. Melting points (e.g., 180°C for crystalline forms) are measured in open capillary tubes .

- Crystallinity: Single-crystal X-ray diffraction (SCXRD) reveals planar 1,3,4-thiadiazole rings (r.m.s. deviation: 0.003 Å) and intermolecular hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) stabilizing the lattice .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer: Yield optimization strategies include:

- Microwave-assisted synthesis (e.g., 40–60% yield in 1–4 hours vs. 24-hour reflux) to reduce side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while ethanol/water mixtures improve recrystallization efficiency .

- Catalysis: Triethylamine (Et₃N) or K₂CO₃ accelerates acylation and cyclization steps .

Q. How do structural modifications (e.g., substituents) influence biological activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide moiety enhance apoptotic activity (IC₅₀: 12–18 µM) by increasing electrophilicity and DNA intercalation .

- Thioether side chains improve solubility and membrane permeability, as shown in logP calculations (2.1–3.5) .

- Contradictions: Substituted furan/thiophene derivatives in showed reduced activity compared to nitro derivatives, likely due to steric hindrance .

Q. What computational approaches are used to study mechanism of action?

Methodological Answer:

- Molecular docking (AutoDock Vina) identifies binding affinities to targets like topoisomerase II (ΔG: −9.2 kcal/mol) .

- DFT calculations (B3LYP/6-31G*) predict reactive sites via electrostatic potential (ESP) maps, highlighting the thiadiazole ring’s nucleophilic sulfur atom .

- Molecular dynamics (MD) simulations (GROMACS) assess stability in biological membranes (RMSD < 2.0 Å over 100 ns) .

Q. How can crystallographic data resolve stability issues in formulation?

Methodological Answer: SCXRD data ( ) show that intermolecular N–H⋯N hydrogen bonds (2.85 Å) and planar thiadiazole rings reduce lattice energy, enhancing thermal stability (TGA decomposition >200°C). This informs co-crystal design with excipients like polyvinylpyrrolidone (PVP) to prevent hygroscopicity .

Q. How to address discrepancies in biological activity across studies?

Methodological Answer:

Q. What spectroscopic techniques differentiate polymorphic forms?

Methodological Answer:

Q. How to design derivatives for improved pharmacokinetics?

Methodological Answer:

Q. What are the challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.